Hydrogen Bond Acceptor Count vs. Propyl Analogs
The target compound, 3-Methoxypropyldl-N-cbz-phenylglycinamide, contains 4 hydrogen bond acceptors—three from the Cbz/amide backbone and one from the terminal methoxy oxygen of the N-(3-methoxypropyl) chain. In contrast, the closest direct analogs, N-Cbz-N'-propyl-DL-phenylglycinamide and N-Cbz-N'-isopropyl-DL-phenylglycinamide, each possess only 3 hydrogen bond acceptors because their N'-alkyl chains lack an ether oxygen . This difference is directly verifiable from the molecular formulas: C20H24N2O4 vs. C19H22N2O3.
| Evidence Dimension | Hydrogen bond acceptor count |
|---|---|
| Target Compound Data | 4 hydrogen bond acceptors |
| Comparator Or Baseline | N-Cbz-N'-propyl-DL-phenylglycinamide and N-Cbz-N'-isopropyl-DL-phenylglycinamide: 3 hydrogen bond acceptors |
| Quantified Difference | +1 hydrogen bond acceptor |
| Conditions | Determined by canonical SMILES analysis (COCCCNC(=O)C(c1ccccc1)NC(=O)OCc1ccccc1 vs. CCCNC(=O)C(c1ccccc1)NC(=O)OCc2ccccc2) |
Why This Matters
An additional hydrogen bond acceptor can alter solubility, protein binding, and chromatographic behavior, making the 3-methoxypropyl derivative functionally distinct from its non-oxygenated analogs in both synthetic and biological contexts.
